molecular formula C11H7F3N2O B8325815 5-Phenyl-6-trifluoromethyl-2H-pyridazine-3-one

5-Phenyl-6-trifluoromethyl-2H-pyridazine-3-one

Cat. No. B8325815
M. Wt: 240.18 g/mol
InChI Key: XWCCMEZDZXRUSL-UHFFFAOYSA-N
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Patent
US09422296B2

Procedure details

To a stirred solution of 5,5,5-trifluoro-4-oxo-3-phenyl-pent-2-enoic acid (D1) (22.6 g, 0.084 mol) in a mixture of acetonitrile (150 ml) and acetic acid (15 ml), was added hydrazine hydrate (7.75 ml, 0.148 mol). The reaction mixture was heated at reflux for 16 h, cooled to room temperature, diluted with dichloromethane and then extracted with 0.5 M hydrochloric acid (150 ml). The organic layer was separated, dried (Na2SO4) and the solvent evaporated in vacuo to yield D2 (20.7 g, 100%) as a mixture of isomers (75/5 ratio by LCMS). C11H7F3N2O requires 240; Found 239 (M-H−).
Name
5,5,5-trifluoro-4-oxo-3-phenyl-pent-2-enoic acid
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3](=O)[C:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH:5][C:6](O)=[O:7].O.[NH2:19][NH2:20]>C(#N)C.C(O)(=O)C.ClCCl>[C:9]1([C:4]2[C:3]([C:2]([F:17])([F:16])[F:1])=[N:20][NH:19][C:6](=[O:7])[CH:5]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
5,5,5-trifluoro-4-oxo-3-phenyl-pent-2-enoic acid
Quantity
22.6 g
Type
reactant
Smiles
FC(C(C(=CC(=O)O)C1=CC=CC=C1)=O)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.75 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5 M hydrochloric acid (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(NN=C1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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